Deoxycytidine

Description

Deoxycytidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2'-Deoxycytidine has been reported in Homo sapiens, Isodictya erinacea, and other organisms with data available.

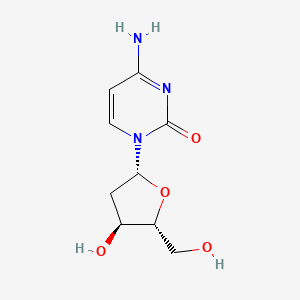

Doxecitine is a nucleoside component of DNA, composed of cytosine and deoxyribose, with chemopreventive activity.

DOXECITINE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

2'-Deoxycytidine is a metabolite found in or produced by Saccharomyces cerevisiae.

A nucleoside component of DNA composed of CYTOSINE and DEOXYRIBOSE.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTSBUTUHBMZGZ-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883620 | |

| Record name | Cytidine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Deoxycytidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Deoxycytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

870 mg/mL | |

| Record name | Deoxycytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

951-77-9, 56905-41-0 | |

| Record name | Deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, 2'-deoxy-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056905410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxycytidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine, 2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxycytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxecitine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W860991D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxycytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 - 210 °C | |

| Record name | Deoxycytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Deoxycytidine's role in DNA synthesis and repair

An In-Depth Technical Guide on the Core Role of Deoxycytidine in DNA Synthesis and Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (dC) is a fundamental pyrimidine (B1678525) deoxyribonucleoside, one of the four essential building blocks of deoxyribonucleic acid (DNA).[1] Its metabolism and subsequent incorporation into the genome are central to the processes of DNA replication and the maintenance of genomic integrity through DNA repair. The cellular pathways that supply this compound triphosphate (dCTP), the active form of this compound, are tightly regulated to ensure a balanced pool of deoxyribonucleoside triphosphates (dNTPs), which is critical for minimizing mutation rates.[2] This guide provides a comprehensive technical overview of this compound's journey from a precursor molecule to its functional role in DNA synthesis and repair, highlighting the key enzymes, regulatory mechanisms, and its significance as a target for therapeutic intervention.

This compound Metabolism: Balancing the Precursor Pool

Cells utilize two primary pathways to generate the dCTP required for DNA synthesis: the de novo pathway, which synthesizes the molecule from simpler precursors, and the salvage pathway, which recycles pre-existing this compound.[3][4]

The Salvage Pathway: The Role of this compound Kinase (dCK)

The salvage pathway recovers this compound from the degradation of DNA or from the extracellular environment.[5] The first and rate-limiting step in this pathway is the phosphorylation of this compound to this compound monophosphate (dCMP) by the enzyme This compound kinase (dCK) .[6][7] dCK has a broad substrate specificity, also phosphorylating deoxyadenosine (B7792050) and deoxyguanosine, making it a crucial enzyme for supplying DNA precursors.[2][8] Subsequent phosphorylation steps by other kinases convert dCMP into this compound diphosphate (B83284) (dCDP) and finally into dCTP. The expression and activity of dCK are highest in lymphoid tissues and are often elevated in malignant cells.[2][9]

The De Novo Synthesis Pathway: The Role of Ribonucleotide Reductase (RNR)

The de novo pathway synthesizes deoxyribonucleotides from ribonucleotides. The rate-limiting step is the conversion of ribonucleoside diphosphates (CDP) to deoxyribonucleoside diphosphates (dCDP), a reaction catalyzed by the enzyme ribonucleotide reductase (RNR) .[2][10] dCDP is then phosphorylated to dCTP. The activity of RNR is tightly controlled through complex allosteric regulation by ATP (activator) and dATP (inhibitor) to maintain a balanced supply of all four dNTPs for DNA synthesis.[1][11][12]

Regulation and Functional Compartmentation of dCTP Pools

The overall dCTP pool is tightly regulated by feedback inhibition; high levels of dCTP competitively inhibit dCK, preventing further phosphorylation of this compound.[13] This regulation is critical for maintaining the balance of dNTPs. Furthermore, evidence suggests that dCTP pools are functionally compartmentalized. Studies using labeled nucleosides have shown that dCTP derived from the salvage pathway is preferentially utilized for DNA repair, whereas the de novo pathway predominantly supplies the dCTP required for DNA replication.[11] This suggests the existence of distinct, localized pools of dCTP within the cell to serve different nuclear processes.[11][14]

Caption: Metabolic pathways for dCTP synthesis.

The Role of this compound in DNA Synthesis

Supplying the Building Blocks for Replication

The primary role of this compound in DNA synthesis is to serve as the precursor for dCTP, an essential substrate for DNA polymerases. During the S-phase of the cell cycle, DNA polymerases incorporate dCMP from dCTP into the growing DNA strand, pairing with deoxyguanosine on the template strand. The maintenance of adequate dCTP pools, primarily through the RNR-driven de novo pathway, is crucial to sustain the high rate of DNA synthesis required for genome duplication.[10]

Consequences of dCTP Pool Imbalance

The fidelity of DNA replication is highly dependent on the balanced supply of all four dNTPs.[1] An imbalance, such as an excess or deficiency of dCTP relative to the other dNTPs, can lead to increased mutation rates. DNA polymerases have a higher chance of misincorporating nucleotides when the concentration of one dNTP is significantly different from the others.[1] Therefore, the intricate regulation of both the salvage and de novo pathways is a critical component of maintaining genome stability.

The Role of this compound in DNA Repair

Fueling Repair Synthesis

Various forms of DNA damage, such as those caused by UV radiation or chemical mutagens, are corrected by repair mechanisms like Nucleotide Excision Repair (NER) and Base Excision Repair (BER). These processes often involve the removal of a damaged segment of DNA, creating a single-stranded gap.[15][16] DNA polymerases then fill this gap in a process known as repair synthesis or unscheduled DNA synthesis (UDS).[15][17] As mentioned, the dCTP for this repair synthesis appears to be preferentially supplied by the this compound salvage pathway.[11]

dCK as a DNA Damage Response Regulator

The role of this compound metabolism in DNA repair extends beyond simply supplying precursors. The key salvage enzyme, dCK, is an active participant in the DNA damage response (DDR). Following DNA damage induced by agents like ionizing radiation, dCK is activated via phosphorylation by the ataxia-telangiectasia-mutated (ATM) kinase.[6][18] Activated dCK is required for the initiation of the G2/M cell cycle checkpoint.[18] It accomplishes this by interacting with and inhibiting cyclin-dependent kinase 1 (Cdk1), thereby halting cell cycle progression to allow time for DNA repair.[18] This reveals a dual function for dCK: providing the building blocks for repair and actively participating in the signaling cascade that coordinates repair with cell cycle progression.

Caption: dCK's role in the G2/M DNA damage checkpoint.

Clinical Significance: this compound Analogs as Therapeutics

Mechanism of Action

The central role of this compound in DNA synthesis has made its metabolic pathways a prime target for cancer and antiviral therapies.[10] Nucleoside analogs of this compound, such as Cytarabine (Ara-C), Gemcitabine, and Decitabine, are widely used chemotherapeutic agents.[9][19] These drugs are structurally similar to this compound and act as fraudulent nucleosides. After being transported into the cell, they are phosphorylated by dCK and subsequent kinases into their active triphosphate forms.[19] These analog triphosphates can then:

-

Competitively inhibit DNA polymerases.

-

Be incorporated into the nascent DNA strand, where they can terminate chain elongation or create a fragile site that leads to DNA strand breaks.[10][20]

By disrupting DNA synthesis and repair, these analogs are particularly effective against rapidly proliferating cells, such as cancer cells.[10]

The Critical Role of dCK in Drug Activation

The phosphorylation by dCK is the requisite first step for the activation of most this compound analogs.[7] The level of dCK activity in cancer cells is therefore a critical determinant of their sensitivity to these drugs.[9] Tumors with low dCK expression or inactivating mutations in the DCK gene often exhibit resistance to these agents.[9] Conversely, high dCK activity is associated with increased drug activation and cytotoxicity.[7] This makes dCK a valuable biomarker and a key focus in the development of strategies to overcome drug resistance.

Quantitative Data Summary

Quantitative analysis of enzyme kinetics and metabolite concentrations is essential for understanding the dynamics of this compound metabolism and its impact on cellular processes.

Table 1: Kinetic Parameters of Human this compound Kinase (dCK) Data from human T-lymphoblasts.

| Substrate | Km (µM) | Reference |

| This compound | 0.94 | [13] |

| MgATP | 30 | [13] |

| 5-Me-dC | 4 | [21] |

Table 2: Representative Cellular dNTP Pool Concentrations Values can vary significantly based on cell type, species, and cell cycle phase.

| Organism/Cell Type | Condition | dCTP Concentration | Reference |

| Yeast (S. cerevisiae) | Log Phase | 48 pmol / 108 cells | [22] |

| Drosophila Embryo | Stage 1-2 | 1.2 pmol / embryo | [23] |

| G0/G1 Mammalian Cells | Resting | ~5% of S-phase levels | [10] |

Table 3: Cytotoxicity (IC50) of this compound Analogs in Human Cancer Cell Lines IC50 is the concentration required to inhibit cell proliferation by 50%.

| Cell Line (Cancer Type) | Drug | IC50 (µM) | Reference |

| TF-1 (Erythroleukemia) | Decitabine | < 0.05 | [9] |

| U937 (Histiocytic Lymphoma) | Decitabine | < 0.05 | [9] |

| HL-60 (Promyelocytic Leukemia) | Decitabine | 0.05 - 0.4 | [9] |

| Jurkat (T-cell Leukemia) | Decitabine | > 2 | [9] |

| MOLT4 (T-cell Leukemia) | Decitabine | > 2 | [9] |

Key Experimental Protocols

The study of this compound metabolism relies on a set of core biochemical and cell biology techniques.

Protocol 1: In Vitro this compound Kinase (dCK) Activity Assay

This protocol describes a common, non-radioactive, enzyme-coupled spectrophotometric assay to measure dCK activity.[18][24]

-

Principle: dCK phosphorylates a substrate (e.g., deoxyinosine), producing dIMP. In a coupled reaction, IMP dehydrogenase (IMPDH) oxidizes dIMP, reducing NAD+ to NADH. The rate of NADH production is monitored by the increase in absorbance at 340 nm, which is proportional to dCK activity.[24]

-

Reagents:

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2.

-

Substrates: 1 mM ATP, 20 mM Deoxyinosine (or other dCK substrate).

-

Coupling Enzyme & Cofactor: IMP Dehydrogenase, NAD+.

-

Enzyme Source: Purified dCK or cell lysate.

-

-

Procedure:

-

Prepare a master mix in the reaction buffer containing ATP, deoxyinosine, NAD+, and IMPDH.

-

Aliquot the master mix into a 96-well UV-transparent plate.

-

Add the enzyme source (cell lysate or purified dCK) to initiate the reaction.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 15-30 minutes in kinetic mode.

-

Calculate the rate of change in absorbance (ΔA340/min).

-

Convert the rate to enzymatic activity (nmol/min/mg protein) using the Beer-Lambert law for NADH (ε = 6220 M-1cm-1).

-

Protocol 2: Quantification of DNA Repair via Unscheduled DNA Synthesis (UDS)

This protocol outlines a fluorescence-based method to measure NER activity by quantifying repair-associated DNA synthesis.[15][17]

-

Principle: Non-dividing cells are exposed to a DNA damaging agent (e.g., UV-C). During NER, the excised DNA gaps are filled in. A thymidine (B127349) analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is supplied in the media and incorporated into these repair patches. The incorporated EdU is then detected via a fluorescent azide (B81097) using click chemistry, and the fluorescence intensity at the damage site is quantified by microscopy.

-

Procedure:

-

Cell Culture: Seed human fibroblasts or other suitable cells on glass coverslips and grow to confluency. Serum-starve the cells for 24-48 hours to arrest them in G0/G1.

-

DNA Damage: Wash cells with PBS. Place a microporous filter (e.g., 5 µm polycarbonate) over the coverslip and irradiate with a defined dose of UV-C (e.g., 10-20 J/m2). The filter creates defined areas of local damage.

-

EdU Labeling: Immediately after irradiation, incubate the cells for 1-4 hours in serum-free medium containing 10-20 µM EdU.

-

Fixation & Permeabilization: Wash with PBS, then fix the cells with 3.7% formaldehyde. Permeabilize with 0.5% Triton X-100.

-

Click Chemistry Reaction: Incubate the cells with a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) and a copper catalyst, according to the manufacturer's protocol.

-

(Optional) Damage Staining: To visualize the damaged areas, perform immunofluorescence staining for a UV-induced lesion, such as cyclobutane (B1203170) pyrimidine dimers (CPDs).

-

Imaging & Analysis: Mount the coverslips on slides and acquire images using a fluorescence microscope. Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of the EdU signal within the damaged nuclear regions.

-

Protocol 3: Tracing this compound Metabolism using Stable Isotope Labeling and LC-MS/MS

This protocol allows for the dynamic tracking of this compound through metabolic pathways into dNTP pools and genomic DNA.[25][26]

-

Principle: Cells are cultured with a stable isotope-labeled precursor, such as 13C- or 15N-labeled this compound. At various time points, metabolites are extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass shift in downstream metabolites (dCMP, dCDP, dCTP) and in hydrolyzed genomic DNA reveals the flux through the salvage pathway.

-

Procedure:

-

Cell Labeling: Culture cells in medium containing the stable isotope-labeled this compound for a defined time course (e.g., 0, 2, 6, 12, 24 hours).

-

Metabolite Extraction: Rapidly wash the cells with ice-cold saline and quench metabolism by adding cold 80% methanol. Scrape the cells, vortex, and centrifuge to pellet precipitated protein and nucleic acids. Collect the supernatant containing soluble metabolites.

-

DNA Extraction: Extract genomic DNA from the pellet using a standard DNA extraction kit.

-

DNA Hydrolysis: Enzymatically digest the purified DNA to its constituent deoxynucleosides using a combination of nucleases (e.g., Nuclease P1, Alkaline Phosphatase).

-

LC-MS/MS Analysis:

-

Analyze the soluble metabolite extract and the hydrolyzed DNA samples on an LC-MS/MS system.

-

Use a suitable chromatography method (e.g., HILIC) to separate the nucleosides and nucleotides.

-

Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the unlabeled (light) and labeled (heavy) forms of this compound and its phosphorylated derivatives.

-

-

Data Analysis: Calculate the fractional enrichment of the heavy isotope in each metabolite over time to determine the rate and contribution of the salvage pathway to the dCTP pool and DNA synthesis.

-

Caption: Experimental workflow for metabolic flux analysis.

Conclusion

This compound is more than a passive structural component of DNA; it is at the heart of a dynamic metabolic network essential for cellular proliferation and genome stability. The enzymes that control its metabolism, particularly dCK and RNR, are critical regulators that balance the supply of DNA precursors for both replication and repair. This intricate network not only ensures the fidelity of genetic information transfer but also provides a crucial vulnerability that has been successfully exploited in cancer chemotherapy. A deep understanding of this compound's role, supported by robust quantitative and experimental methodologies, will continue to be vital for researchers in basic science and for professionals developing the next generation of targeted therapeutics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cellular regulation of ribonucleotide reductase in eukaryotes. | Department of Biology [biology.ox.ac.uk]

- 3. Cell Synchronization by Inhibitors of DNA Replication Induces Replication Stress and DNA Damage Response: Analysis by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. This compound kinase - Wikipedia [en.wikipedia.org]

- 8. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of mammalian ribonucleotide reduction and dNTP pools after DNA damage and in resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 12. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human this compound kinase: kinetic mechanism and end product regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 15. Unscheduled DNA Synthesis at Sites of Local UV-induced DNA Damage to Quantify Global Genome Nucleotide Excision Repair Activity in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Khan Academy [khanacademy.org]

- 17. bio-protocol.org [bio-protocol.org]

- 18. This compound Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]

- 19. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. flowcytometry-embl.de [flowcytometry-embl.de]

- 21. Structural and kinetic characterization of human this compound kinase variants able to phosphorylate 5-substituted this compound and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The role of dNTP metabolites in control of the embryonic cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound Kinase Phosphorylation Assay Kit [novocib.com]

- 25. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 26. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of Deoxycytidine incorporation into DNA

An In-depth Technical Guide on the Mechanism of Deoxycytidine Incorporation into DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The faithful replication and repair of DNA are fundamental processes that ensure genomic stability and proper cellular function. This compound, a critical pyrimidine (B1678525) nucleoside, is an essential building block in these processes. Its incorporation into the DNA backbone is a meticulously regulated multi-step mechanism, beginning with the synthesis of its activated triphosphate form, this compound triphosphate (dCTP), and culminating in its precise placement into a growing DNA strand by DNA polymerases. Understanding this mechanism is paramount for research in cell biology, oncology, and virology, and it provides a foundation for the development of novel therapeutic agents, such as nucleoside analogs that disrupt DNA synthesis in rapidly proliferating cancer cells or viruses.[1][2]

This technical guide provides a comprehensive overview of the entire lifecycle of this compound incorporation into DNA. It details the de novo and salvage pathways responsible for dCTP synthesis, the intricate regulation of cellular dNTP pools, the kinetic principles of DNA polymerase action, and the role of this compound in DNA repair mechanisms. Furthermore, this document includes structured tables of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

This compound Triphosphate (dCTP) Synthesis Pathways

The availability of dCTP is a rate-limiting factor for DNA synthesis.[3] Cells employ two primary pathways to generate the necessary dCTP pool: the de novo synthesis pathway, which builds the molecule from simpler precursors, and the salvage pathway, which recycles pre-existing this compound.[3][4]

De Novo Synthesis Pathway

The de novo pathway for pyrimidine synthesis starts with common cellular metabolites and culminates in the production of Uridine Triphosphate (UTP).[4] From UTP, the pathway proceeds to the synthesis of CTP and subsequently dCTP. The key transformation from a ribonucleotide to a deoxyribonucleotide is catalyzed by the enzyme Ribonucleotide Reductase (RNR).[5][6]

Key Steps:

-

CTP Synthesis: CTP Synthetase catalyzes the amination of UTP, using glutamine as the nitrogen donor, to form Cytidine Triphosphate (CTP).[7]

-

Reduction to dCDP: Ribonucleotide Reductase (RNR) reduces Cytidine Diphosphate (CDP) to this compound Diphosphate (dCDP). This step is a critical regulatory point, tightly controlled by allosteric effectors to maintain a balanced supply of all four deoxyribonucleotides.[6][8]

-

Phosphorylation to dCTP: Nucleoside Diphosphate Kinase phosphorylates dCDP to the final active form, dCTP, which is then ready for incorporation into DNA.

Salvage Pathway

The salvage pathway is crucial for recycling nucleosides derived from the degradation of DNA and RNA or from extracellular sources.[3][9] This pathway is particularly important in non-dividing cells for DNA repair or in cell types that have limited de novo synthesis capabilities.[10] The key enzyme in this pathway is this compound Kinase (dCK).[11][12]

Key Steps:

-

Transport: this compound (dC) is transported into the cell via nucleoside transporters.[10]

-

First Phosphorylation: this compound Kinase (dCK) phosphorylates dC to this compound monophosphate (dCMP). This is the rate-limiting step in the salvage pathway.[11][12]

-

Second Phosphorylation: dCMP is then phosphorylated by dCMP Kinase to form dCDP.

-

Final Phosphorylation: Finally, Nucleoside Diphosphate Kinase converts dCDP to dCTP.

Regulation of dCTP Pools

The cellular concentrations of dNTPs are tightly regulated to ensure high-fidelity DNA replication and prevent mutagenesis.[13][14] Imbalances in the dNTP pools can lead to increased mutation rates.[13] The primary control point is the enzyme Ribonucleotide Reductase (RNR), which is subject to complex allosteric regulation by various nucleoside triphosphates.[5][8]

-

Positive Regulation: ATP binding to the activity site of RNR activates the enzyme, promoting the reduction of all ribonucleotides.[5]

-

Negative Regulation: dATP binding to the activity site inhibits the overall activity of RNR, providing a negative feedback loop.[5]

-

Substrate Specificity: The binding of dNTPs or ATP to the substrate specificity site of RNR determines which ribonucleotide substrate is preferred. For instance, high levels of dTTP inhibit the reduction of CDP, leading to a decreased dCTP pool.[5][15]

Cellular dNTP pools also fluctuate significantly throughout the cell cycle, peaking during the S phase to meet the demands of DNA replication.[8][16]

Incorporation into DNA by DNA Polymerases

Once synthesized, dCTP serves as a substrate for DNA polymerases, the enzymes that catalyze the formation of phosphodiester bonds to elongate a DNA strand.[17]

The incorporation process involves the selection of the correct nucleotide (dCTP) to pair with a guanine (B1146940) (G) residue on the template strand. This is followed by a conformational change in the polymerase and the catalytic step of phosphodiester bond formation.[18] The fidelity of this process is critical for maintaining genomic integrity.[18][19]

Quantitative Data: Enzyme Kinetics and dNTP Pools

The efficiency of dCTP incorporation and the available concentration of dCTP can vary between different cell types and conditions. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters for dCTP Incorporation by DNA Polymerase

| DNA Polymerase | Km for dCTP (μM) | kpol (min-1) | Reference(s) |

| Mammalian Pol δ (with PCNA) | 0.067 | 1260 | [20] |

| Mammalian Pol δ (without PCNA) | 1.2 | 400 | [20] |

Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates higher affinity. kpol is the rate of polymerization.

Table 2: Representative Cellular dNTP Pool Concentrations

| Cell Type / Condition | dCTP (pmol / 106 cells) | dATP (pmol / 106 cells) | dGTP (pmol / 106 cells) | dTTP (pmol / 106 cells) | Reference(s) |

| Mammalian S Phase Cells | ~40-60 | ~20-40 | ~5-10 | ~50-70 | [5][8] |

| Mammalian Resting Cells | ~2-5 | ~10-15 | ~1-3 | ~5-10 | [5] |

| Mouse Heart Tissue | 1.9 | 1.5 | 5.3 | 0.9 | [16] |

Note: Absolute concentrations can vary significantly based on the cell line, growth conditions, and measurement technique.[13][16]

Role in DNA Repair

This compound incorporation is not limited to DNA replication; it is also a vital component of DNA repair mechanisms that correct damaged or incorrect bases.[21][22]

-

Base Excision Repair (BER): When a single base is damaged (e.g., by oxidation or deamination), it is removed by a DNA glycosylase, creating an abasic site. A DNA polymerase then fills this single-nucleotide gap, incorporating the correct deoxyribonucleoside, such as this compound, opposite a guanine.[21]

-

Nucleotide Excision Repair (NER): This pathway corrects bulky, helix-distorting lesions, such as those caused by UV radiation.[21][23] After a short stretch of the damaged strand is excised, a DNA polymerase synthesizes a new patch of DNA using the intact strand as a template, which involves the incorporation of this compound.[24] The methylation of this compound incorporated during repair can be slower and less complete than during replication.[24]

Experimental Protocols

Studying the mechanism of this compound incorporation requires robust experimental methods to quantify dNTP pools and measure DNA synthesis.

Protocol: Quantification of dCTP Pools by a DNA Polymerase-Based Assay

This method relies on the principle that the amount of a specific dNTP in a cellular extract is the limiting factor in a DNA polymerase reaction with a known template-primer.[14][25] The incorporation of a radiolabeled nucleotide is proportional to the amount of the target dNTP.[26]

Methodology:

-

Cell Lysis and dNTP Extraction:

-

Harvest cells (e.g., 10-50 million cells) and wash with cold PBS.

-

Extract dNTPs by adding ice-cold 60% methanol (B129727) and homogenizing the sample.[27]

-

Heat the extract at 95°C for 3 minutes to inactivate endogenous enzymes, then cool on ice.[27]

-

Centrifuge to pellet debris and collect the supernatant containing the dNTPs.[27]

-

-

Reaction Setup:

-

Prepare a master mix containing a specific template-primer designed to measure dCTP, a thermostable DNA polymerase, buffer, and a radiolabeled nucleotide (e.g., [α-32P]dGTP or [3H]dATP).[26][27] The mix should contain the other three dNTPs in excess.

-

Create a standard curve using known concentrations of dCTP (e.g., 5 to 400 nM).[25]

-

-

Polymerase Reaction:

-

Add the cell extract or the dCTP standard to the master mix.

-

Incubate the reaction to allow the polymerase to extend the primer. The extent of extension will be proportional to the dCTP concentration.

-

-

Quantification:

-

Stop the reaction and separate the extended, radiolabeled DNA product from unincorporated nucleotides (e.g., via gel electrophoresis or filter binding).[26]

-

Measure the radioactivity of the product using a scintillation counter or phosphorimager.

-

Calculate the dCTP concentration in the sample by comparing its radioactivity to the standard curve.

-

Protocol: DNA Incorporation Assay using EdU Labeling

This assay measures de novo DNA synthesis by detecting the incorporation of a nucleoside analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into newly synthesized DNA.[28][29] EdU is a thymidine (B127349) analog, but the principle is directly applicable to studying overall DNA synthesis, which includes this compound incorporation. Detection is achieved via a highly specific "click" chemistry reaction.[28]

Methodology:

-

Cell Culture and Labeling:

-

Seed cells in a suitable format (e.g., microplate or coverslips).

-

Treat cells with experimental compounds if required.

-

Add EdU (typically 10 µM) to the culture medium and incubate for a desired period (e.g., 1-2 hours) to allow for its incorporation into DNA during the S-phase.[28]

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.[28]

-

Permeabilize the cells (e.g., with Triton X-100) to allow entry of the detection reagents.

-

-

Click Chemistry Detection:

-

Prepare a click reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide), a copper(I) catalyst, and reaction buffer.[28]

-

Incubate the cells with the cocktail for 30 minutes in the dark. The azide will covalently bind to the alkyne group on the incorporated EdU.[29]

-

-

Staining and Imaging:

-

Wash the cells to remove excess detection reagents.

-

(Optional) Counterstain nuclei with a DNA dye like DAPI or Hoechst.

-

Image the cells using fluorescence microscopy or quantify the signal using a flow cytometer or plate reader. The fluorescence intensity is proportional to the amount of DNA synthesis.

-

References

- 1. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of this compound kinase (dCK) activity in gemcitabine's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Control of nucleotide pools in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 10. purine deoxyribonucleosides salvage | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound kinase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. dNTPpoolDB: a manually curated database of experimentally determined dNTP pools and pool changes in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinetic analysis of nucleotide incorporation by mammalian DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DNA repair - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Methylation of this compound incorporated by excision-repair synthesis of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantitative solid-phase assay to measure deoxynucleoside triphosphate pools - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]

- 29. lumiprobe.com [lumiprobe.com]

Deoxycytidine Metabolic Pathway in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic reprogramming of cancer cells is a key hallmark of malignancy, providing the necessary building blocks for rapid proliferation and survival. Among the altered metabolic pathways, the deoxycytidine (dC) salvage pathway plays a critical role in nucleotide metabolism, supplying precursors for DNA synthesis. This pathway is frequently upregulated in various cancers, contributing to tumor growth and resistance to certain chemotherapeutic agents. This technical guide provides a comprehensive overview of the this compound metabolic pathway in cancer cells, focusing on its core components, regulatory mechanisms, and its significance as a therapeutic target. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the central metabolic and signaling pathways to serve as a valuable resource for researchers and drug development professionals in oncology.

The Core this compound Metabolic Pathway in Cancer

Cancer cells exhibit an increased demand for deoxynucleoside triphosphates (dNTPs) to sustain high rates of DNA replication.[1][2] While normal proliferating cells often rely on the de novo synthesis of pyrimidines, many cancer cells exhibit a heightened dependence on the pyrimidine (B1678525) salvage pathway.[1][2] This pathway recycles nucleosides and nucleobases from the degradation of DNA and RNA, as well as from the extracellular environment, offering a more energy-efficient route to nucleotide synthesis.[1][2] The this compound metabolic pathway is a crucial component of pyrimidine salvage.

The central steps of the this compound metabolic pathway are as follows:

-

Transport: this compound is transported into the cell via nucleoside transporters, which are often overexpressed in cancer cells.

-

Phosphorylation: this compound kinase (dCK) catalyzes the initial and rate-limiting phosphorylation of this compound to this compound monophosphate (dCMP).[3][4] dCK is a key enzyme in the activation of several clinically important this compound analog prodrugs, such as gemcitabine (B846) and cytarabine (B982) (Ara-C).[3]

-

Further Phosphorylation: dCMP is subsequently phosphorylated to this compound diphosphate (B83284) (dCDP) by dCMP kinase and then to this compound triphosphate (dCTP) by nucleoside diphosphate kinase.

-

DNA Incorporation: dCTP is a direct precursor for DNA synthesis and is incorporated into the growing DNA strand by DNA polymerases.

-

Deamination: this compound and its phosphorylated derivatives can be deaminated by cytidine (B196190) deaminase (CDA) and deoxycytidylate (dCMP) deaminase (DCTD), respectively.[5][6] This deamination converts this compound to deoxyuridine and dCMP to deoxyuridine monophosphate (dUMP), which can then enter the thymidylate synthesis pathway. Deamination of this compound analogs by CDA is a major mechanism of resistance to these drugs.[6]

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound Kinase (dCK)

| Substrate/Inhibitor | Cancer Cell Line/Source | Km (µM) | Vmax/kcat | Ki (µM) | Notes |

| This compound | Human T-lymphoblasts | 0.94 | - | - | Ordered sequential binding with MgATP binding first.[2] |

| MgATP | Human T-lymphoblasts | 30 | - | - | Ordered sequential binding.[2] |

| Gemcitabine | - | 4.6 | - | - | dCK has a high affinity for gemcitabine.[7] |

| dCTP | Human T-lymphoblasts | - | - | 0.7 | Competitive inhibitor with respect to ATP.[2] |

| Difluorothis compound (DFDC) | Various carcinoma cell lines | - | - | 7 - 30 | Competitive inhibitor.[8] |

| DI-82 | - | - | - | 0.0092 (app) | Potent dCK inhibitor.[9] |

Table 2: IC50 Values of this compound Analogs in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

| 5-aza-2'-deoxycytidine (Decitabine) | TF-1, U937, Raji, HEL | < 0.05 |

| ML-1, HL-60, K562, SW48, Cama-1 | 0.05 - 0.4 | |

| Jurkat, MOLT4, PC3, RKO, DU145 | > 2 | |

| Gemcitabine | HTB-26 (Breast) | 10 - 50 |

| PC-3 (Pancreatic) | 10 - 50 | |

| HepG2 (Hepatocellular) | 10 - 50 | |

| HCT116 (Colorectal) | 0.34 (for a derivative) | |

| DI-82 | CCRF-CEM (Leukemia) | 0.0037 |

| Flavopiridol (CDK inhibitor) | Various | 0.01 - 0.3 |

| TG02 (CDK inhibitor) | Various | 0.003 - 0.037 |

| P276-00 (CDK inhibitor) | Various | 0.02 - 0.079 |

Experimental Protocols

This compound Kinase (dCK) Activity Assay (Radiolabeled Method)

This protocol is adapted from methods described for assaying protein kinases using radiolabeled ATP.[10][11][12]

Materials:

-

Cell lysate containing dCK

-

Reaction Buffer (5x): 100 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 5 mM DTT

-

Substrate solution: 1 mM this compound

-

Radiolabeled ATP: [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Stopping solution: 75 mM phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Cell Lysate:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., containing protease and phosphatase inhibitors).

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube on ice, prepare the reaction mixture:

-

10 µL of 5x Reaction Buffer

-

5 µL of cell lysate (adjust volume based on protein concentration)

-

5 µL of 1 mM this compound

-

x µL of sterile water to bring the volume to 40 µL

-

-

Prepare a negative control reaction without the cell lysate or without the this compound substrate.

-

-

Initiate the Reaction:

-

Add 10 µL of [γ-³²P]ATP solution to each reaction tube to a final concentration of 100 µM.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Stop the Reaction and Spot:

-

Stop the reaction by adding 50 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.

-

-

Wash the P81 Papers:

-

Wash the P81 papers three times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with ethanol.

-

-

Quantify Radioactivity:

-

Air-dry the P81 papers.

-

Place each paper in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Calculate dCK Activity:

-

Calculate the specific activity of dCK in units such as pmol of phosphate (B84403) incorporated per minute per mg of protein.

-

Cytidine Deaminase (CDA) Activity Assay (Spectrophotometric Method)

This protocol is based on the principle that the deamination of cytidine to uridine (B1682114) leads to a decrease in absorbance at 282 nm.[6][13][14]

Materials:

-

Cell lysate or purified CDA

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5)

-

Substrate solution: 1 mM cytidine in Assay Buffer

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading at 282 nm

Procedure:

-

Prepare Cell Lysate:

-

Prepare cell lysates as described in the dCK assay protocol.

-

-

Set up the Assay:

-

In a 96-well microplate, add the following to each well:

-

180 µL of Assay Buffer

-

10 µL of cell lysate (or purified CDA)

-

-

Include a blank well with Assay Buffer only and a control well with lysate but without the substrate.

-

-

Initiate the Reaction:

-

Add 10 µL of the 1 mM cytidine solution to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately begin monitoring the decrease in absorbance at 282 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a microplate spectrophotometer.

-

-

Calculate CDA Activity:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Calculate the CDA activity using the molar extinction coefficient of cytidine at 282 nm. Activity is typically expressed as µmol of cytidine deaminated per minute per mg of protein.

-

Signaling Pathways Regulating this compound Metabolism

The this compound metabolic pathway is tightly regulated by various signaling networks that are frequently dysregulated in cancer.

The p53 Tumor Suppressor Pathway

The tumor suppressor p53 plays a role in regulating nucleotide metabolism. Mutant p53 has been shown to enhance the expression of several nucleotide metabolism genes, including this compound kinase (dCK).[9] This suggests that in cancers with mutant p53, there may be an increased reliance on the salvage pathway for nucleotide synthesis.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is hyperactivated in many cancers. This pathway can promote nucleotide synthesis to support anabolic processes. While its direct regulation of dCK is still under investigation, its role in promoting the synthesis of precursors for nucleotide synthesis is well-established.

The RAS/ERK Signaling Pathway

The RAS/ERK signaling pathway, another frequently activated oncogenic pathway, also influences nucleotide metabolism.[15][16][17][18] This pathway can regulate the expression and activity of enzymes involved in both de novo and salvage pathways, thereby impacting the availability of dNTPs for DNA replication.

Mandatory Visualizations

This compound Metabolic Pathway in Cancer Cells

Caption: Core this compound metabolic pathway in cancer cells.

Signaling Pathway Regulation of this compound Metabolism

References

- 1. Qualitative and Quantitative Analysis of DNA Cytidine Deaminase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human this compound kinase: kinetic mechanism and end product regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of this compound kinase on Ser-74: impact on kinetic properties and nucleoside analog activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oaepublish.com [oaepublish.com]

- 8. Increased this compound kinase activity in cancer cells and inhibition by difluorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oncogenic Ras/ERK signaling activates CDCP1 to promote tumor invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting RAS-mutant cancers: is ERK the key? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cancernetwork.com [cancernetwork.com]

Deoxycytidine Kinase: A Linchpin of Nucleoside Salvage and a Key Target in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine kinase (dCK) is a pivotal enzyme in the nucleoside salvage pathway, playing a critical role in the maintenance of cellular deoxyribonucleoside triphosphate (dNTP) pools, particularly in lymphoid tissues and during DNA repair. Its function extends beyond normal cellular metabolism, as it is fundamentally required for the activation of numerous nucleoside analog prodrugs used in anticancer and antiviral therapies. This technical guide provides a comprehensive overview of the function of dCK in nucleoside salvage, its mechanism of action, kinetic properties, and its intricate role in the DNA damage response. Detailed experimental protocols for assessing dCK activity and illustrative diagrams of relevant cellular pathways are included to facilitate further research and drug development efforts in this critical area.

Introduction to this compound Kinase and the Nucleoside Salvage Pathway

The nucleoside salvage pathway is a crucial metabolic route that recycles preformed nucleosides, derived from the degradation of DNA and RNA, to synthesize nucleotides. This pathway is particularly important in cells that have limited de novo nucleotide synthesis capabilities or during periods of high DNA replication or repair. This compound kinase (dCK), encoded by the DCK gene in humans, is a rate-limiting enzyme in this pathway.[1][2] It catalyzes the phosphorylation of deoxyribonucleosides, specifically this compound (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG), to their corresponding monophosphate forms.[3] This initial phosphorylation step is essential for their subsequent conversion into diphosphate (B83284) and triphosphate forms, which can then be incorporated into DNA.

The importance of dCK is underscored by its high expression levels in tissues with rapid cell proliferation, such as the thymus and bone marrow, highlighting its role in lymphopoiesis.[2] Genetic inactivation of dCK in mice has been shown to severely impair T and B cell development.[4] Furthermore, the salvage pathway, and consequently dCK, is often upregulated when the de novo pathway is inhibited, ensuring a continuous supply of dNTPs for cellular needs.[5]

Enzymatic Function and Mechanism of Action

dCK functions as a homodimer and utilizes a phosphoryl group from a phosphate (B84403) donor, typically ATP or UTP, to phosphorylate the 5'-hydroxyl group of a deoxyribonucleoside.[1] The catalytic mechanism involves a conformational change in the enzyme upon substrate binding. The binding of the phosphate donor induces a conformational shift that creates a binding pocket for the nucleoside acceptor.[1]

The reaction proceeds through a sequential ordered Bi-Bi kinetic mechanism, where the phosphate donor binds first, followed by the nucleoside.[6] However, with UTP as the phosphate donor, the reaction can also follow a random Bi-Bi sequence, although the ordered pathway is strongly preferred.[7] The catalytic process involves a conserved glutamic acid residue (Glu53) acting as a general base to deprotonate the 5'-hydroxyl group of the nucleoside, facilitating its nucleophilic attack on the γ-phosphate of the phosphate donor.[1]

Substrate Specificity and Kinetic Parameters

dCK exhibits broad substrate specificity, phosphorylating not only the natural deoxyribonucleosides dC, dA, and dG but also a wide range of clinically important nucleoside analogs.[3][8] This promiscuity is central to its role in the activation of prodrugs like gemcitabine (B846), cytarabine (B982) (Ara-C), cladribine, and fludarabine.[9][10] The kinetic parameters of dCK for its primary substrates are summarized in the table below. It is noteworthy that UTP is considered the more physiologically relevant phosphate donor due to its significantly lower Km value compared to ATP.[7]

| Substrate | Phosphate Donor | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| This compound (dC) | UTP | 1 | - | 50-fold > ATP | [7] |

| This compound (dC) | ATP | 6.2 | - | - | [8] |

| Deoxyadenosine (dA) | ATP | - | - | - | [3] |

| Deoxyguanosine (dG) | ATP | - | - | - | [3] |

| Gemcitabine | ATP | 22 | - | - | [8] |

| Cytarabine (Ara-C) | ATP | 15.5 | - | - | [8] |

Note: Comprehensive kcat values are not consistently reported across the literature. The relative efficiency with UTP is noted for this compound.

Role in Drug Metabolism and Cancer Therapy

The clinical significance of dCK is most prominent in its role as a key determinant of the efficacy of numerous nucleoside analog chemotherapeutic agents. These drugs, in their prodrug form, require phosphorylation by dCK to become active cytotoxic agents.[9] The active triphosphate forms of these analogs can then inhibit DNA polymerase and ribonucleotide reductase, or be incorporated into DNA, leading to chain termination and apoptosis.[5]

Consequently, the expression level and activity of dCK in cancer cells are critical biomarkers for predicting the response to nucleoside analog-based therapies.[11][12] Tumors with low dCK expression often exhibit resistance to these drugs.[11] Conversely, strategies to increase dCK activity in tumor cells are being explored to enhance the efficacy of these chemotherapeutic agents.

Regulation of dCK Activity and Involvement in DNA Damage Response

dCK activity is not static and is subject to regulation at both the transcriptional and post-translational levels. In response to DNA damage induced by ionizing radiation or genotoxic agents, dCK activity is upregulated.[13] This activation is a crucial component of the DNA damage response (DDR), ensuring a sufficient supply of dNTPs for DNA repair.

A key regulatory mechanism involves the phosphorylation of dCK on Serine-74 by the Ataxia-Telangiectasia Mutated (ATM) kinase, a central player in the DDR signaling cascade.[14] Phosphorylation at this site enhances dCK activity. Furthermore, activated dCK has been shown to interact with and inhibit cyclin-dependent kinase 1 (Cdk1), a key regulator of the G2/M cell cycle checkpoint.[1] This interaction contributes to cell cycle arrest, providing time for DNA repair before the cell enters mitosis.

Experimental Protocols

Spectrophotometric Assay for dCK Activity

This continuous enzyme-coupled assay measures the production of ADP, which is stoichiometrically linked to the phosphorylation of the nucleoside substrate. The production of ADP is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant dCK enzyme

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

Substrate solution: this compound (or other nucleoside substrate) in Assay Buffer

-

Phosphate donor solution: ATP or UTP in Assay Buffer

-

Coupling enzyme mixture: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in Assay Buffer

-

Phosphoenolpyruvate (PEP) solution

-

NADH solution

-

UV/Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, PEP, NADH, and the PK/LDH enzyme mix in a cuvette.

-

Add the nucleoside substrate to the reaction mixture.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

-

Initiate the reaction by adding a known amount of dCK enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

-

The rate of NADH oxidation is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). This rate is directly proportional to the dCK activity.

Radioactive Filter-Binding Assay for dCK Activity

This endpoint assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the nucleoside substrate. The phosphorylated product is then captured on an anion-exchange filter paper, and the radioactivity is quantified.

Materials:

-

Purified recombinant dCK enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 2 mM DTT

-

Substrate solution: this compound (or other nucleoside substrate) in Assay Buffer

-

Radiolabeled phosphate donor: [γ-³²P]ATP or [γ-³³P]ATP

-

DE-81 anion-exchange filter paper discs

-

Wash Buffer 1: 1 mM ammonium (B1175870) formate

-

Wash Buffer 2: Ethanol (B145695)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare reaction mixtures containing Assay Buffer, nucleoside substrate, and radiolabeled ATP.

-

Pre-incubate the reaction mixtures at 37°C.

-

Initiate the reaction by adding the dCK enzyme.

-

Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DE-81 filter paper disc.

-

Wash the filter discs three times with Wash Buffer 1 to remove unreacted radiolabeled ATP.

-

Wash the filter discs once with ethanol to dry.

-

Place the dried filter discs into scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

The amount of phosphorylated product is calculated based on the specific activity of the radiolabeled ATP.

Visualizations of Key Pathways and Workflows

Caption: The Nucleoside Salvage Pathway initiated by this compound Kinase (dCK).

Caption: Role of dCK in the metabolic activation of nucleoside analog prodrugs.

Caption: Involvement of dCK in the DNA Damage Response and G2/M checkpoint regulation.

Caption: Workflow for the spectrophotometric assay of dCK activity.

Conclusion

This compound kinase is a multifaceted enzyme that is not only essential for normal cellular metabolism through the nucleoside salvage pathway but also serves as a critical activation point for a major class of chemotherapeutic drugs. Its intricate regulation and involvement in the DNA damage response further highlight its importance as a potential therapeutic target. A thorough understanding of its biochemical properties, kinetic parameters, and cellular functions is paramount for the rational design of novel anticancer and antiviral therapies and for developing strategies to overcome drug resistance. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing our knowledge of this vital enzyme.

References

- 1. This compound kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structural and kinetic characterization of human this compound kinase variants able to phosphorylate 5-substituted this compound and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound kinase - Wikipedia [en.wikipedia.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. This compound Kinase Phosphorylation Assay Kit [novocib.com]

- 8. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 9. Gemcitabine Pharmacogenomics: this compound Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The relation between this compound kinase activity and the radiosensitising effect of gemcitabine in eight different human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pretreatment this compound kinase levels predict in vivo gemcitabine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. The Role of this compound Kinase (dCK) in Radiation-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Epigenetic Regulation: A Technical Guide to 5-Methyl-deoxycytidine and its Role in DNA Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methylation is a fundamental epigenetic mechanism governing gene expression and cellular identity. At the heart of this process lies 5-methyl-deoxycytidine (5-mdC), the so-called "fifth base" of the genome. This technical guide provides an in-depth exploration of 5-mdC, from its biochemical synthesis and removal to its profound impact on gene regulation in health and disease. We delve into the critical enzymatic players, the DNA methyltransferases (DNMTs) and Ten-eleven translocation (TET) enzymes, and detail the experimental methodologies used to interrogate the methylome. Furthermore, this guide presents quantitative data on 5-mdC distribution across human tissues and in pathological states, offering a crucial resource for researchers and drug development professionals targeting the epigenetic landscape for therapeutic intervention.

Introduction to 5-Methyl-deoxycytidine (5-mdC)

5-methyl-deoxycytidine is a modified form of the DNA base cytosine, where a methyl group is covalently attached to the 5th carbon of the pyrimidine (B1678525) ring.[1] This seemingly subtle modification has profound consequences for the structure and function of the genome. In mammals, DNA methylation occurs predominantly in the context of CpG dinucleotides.[2] The establishment and maintenance of these methylation patterns are critical for a host of biological processes, including:

-

Genomic Imprinting: The parent-of-origin specific expression of certain genes.[2]

-

X-Chromosome Inactivation: The silencing of one of the two X chromosomes in females.[2]

-

Tissue-Specific Gene Expression: Defining cellular identity by silencing genes not required for a particular cell type's function.[2]

-

Suppression of Transposable Elements: Preventing the movement of these "jumping genes" and maintaining genomic stability.

Alterations in DNA methylation patterns are a hallmark of numerous diseases, most notably cancer, where global hypomethylation and promoter-specific hypermethylation of tumor suppressor genes are common events.[3][4] This has made the enzymes that regulate DNA methylation attractive targets for therapeutic intervention.[5]

The Dynamic Machinery of DNA Methylation

The levels and patterns of 5-mdC are dynamically regulated by the interplay of two key enzyme families: DNA methyltransferases (DNMTs) and Ten-eleven translocation (TET) enzymes.

The "Writers": DNA Methyltransferases (DNMTs)

DNMTs are responsible for establishing and maintaining DNA methylation patterns.[6] They catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the 5-carbon of cytosine.[2] The primary DNMTs in mammals are:

-

DNMT1: This "maintenance" methyltransferase recognizes hemi-methylated DNA (where only the parent strand is methylated) during DNA replication and methylates the newly synthesized daughter strand, thus faithfully propagating methylation patterns through cell division.[7]

-

DNMT3A and DNMT3B: These "de novo" methyltransferases establish new methylation patterns during embryonic development and cellular differentiation.[7] Their activity is crucial for setting up the initial epigenetic landscape.[7]

The "Erasers": Ten-Eleven Translocation (TET) Enzymes

The discovery of the TET family of dioxygenases revealed that DNA methylation is not a static mark but a dynamic and reversible process.[8] TET enzymes iteratively oxidize 5-mdC to 5-hydroxymethyl-deoxycytidine (5-hmdC), 5-formyl-deoxycytidine (5-fdC), and 5-carboxyl-deoxycytidine (5-cadC).[8][9] These oxidized forms can be passively diluted through DNA replication or actively removed by the base excision repair (BER) pathway, ultimately leading to the restoration of an unmethylated cytosine.[8]

Signaling Pathways and Logical Relationships

The interplay between DNMTs and TETs creates a dynamic cycle of DNA methylation and demethylation that is crucial for gene regulation.

References

- 1. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Distribution of 5-hydroxymethylcytosine in different human tissues [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amount and distribution of 5-methylcytosine in human DNA from different types of tissues of cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA methylation 101: what is important to know about DNA methylation and its role in SLE risk and disease heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

Deoxycytidine as a Precursor for Antiviral Nucleoside Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

Deoxycytidine, a fundamental component of DNA, serves as a critical structural template for the synthesis of a potent class of antiviral and anticancer agents known as nucleoside analogs. By modifying the sugar or base moiety of this compound, medicinal chemists have developed compounds that mimic natural nucleosides, enabling them to enter cells and undergo intracellular phosphorylation. In their active triphosphate form, these analogs act as competitive inhibitors or chain terminators of viral or cellular DNA polymerases, effectively halting replication. This technical guide provides an in-depth overview of key antiviral and anticancer nucleoside analogs derived from this compound, including Lamivudine (B182088), Emtricitabine, Cytarabine, and Gemcitabine (B846). The guide details their mechanisms of action, presents quantitative data on their efficacy, outlines experimental protocols for their synthesis and evaluation, and provides visual representations of key pathways and workflows.

Introduction: The Central Role of this compound Analogs

Nucleoside analogs represent a cornerstone of modern antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to hijack cellular metabolic pathways for activation and subsequently interfere with nucleic acid synthesis in rapidly replicating cells, such as cancer cells or virus-infected cells. This compound analogs, in particular, have demonstrated broad therapeutic utility. Modifications to the deoxyribose sugar, such as the introduction of a sulfur atom (as in Lamivudine and Emtricitabine) or fluorine atoms (as in Gemcitabine), or alteration of the stereochemistry (as in Cytarabine), have yielded drugs with significant clinical efficacy.[1]

This guide will explore the synthesis, mechanism of action, and biological activity of four key this compound analogs. Each section will provide a detailed look at the specific compound, supported by quantitative data, experimental methodologies, and graphical representations to facilitate a comprehensive understanding for research and development professionals.

Lamivudine (3TC): A Potent Antiviral Agent

Lamivudine, a synthetic nucleoside analog of this compound, is a widely used antiretroviral medication for the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[2] Its therapeutic efficacy stems from its ability to inhibit the reverse transcriptase of both viruses.[3]

Mechanism of Action

Upon entering the host cell, Lamivudine is phosphorylated by cellular kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP).[4][5] 3TC-TP then competes with the natural substrate, this compound triphosphate (dCTP), for incorporation into the growing viral DNA chain by viral reverse transcriptase. The incorporation of 3TC-TP leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[3] This effectively halts viral DNA synthesis.[2]

dot

Quantitative Data: Antiviral Activity of Lamivudine

| Virus | Cell Line | EC50 (µM) | Reference(s) |

| HIV-1 | MT-4 | 0.0035 | [5] |

| HIV-1 | CEM | 0.0012 | [5] |

| HBV | HepG2 2.2.15 | 0.1 | [2] |

Experimental Protocols

A common synthetic route to Lamivudine involves the coupling of a protected oxathiolane sugar with cytosine, followed by deprotection.[6] A key challenge is the stereoselective synthesis to obtain the desired (-)-enantiomer, which possesses greater antiviral activity and lower cytotoxicity.[2] One method involves the resolution of a racemic mixture of the cis-isomers using a chiral resolving agent like (S)-(-)-1,1'-bi(2-naphthol) (BINOL) to achieve high enantiomeric excess.[7]

Example Protocol Outline (Resolution Method): [7]

-

Preparation of Racemic Lamivudine: Synthesize the racemic mixture of cis-lamivudine through established chemical routes.

-

Cocrystal Formation: Dissolve the racemic lamivudine and (S)-BINOL in a suitable solvent system (e.g., methanol/ethyl acetate).

-

Selective Crystallization: Allow the solution to cool, leading to the selective precipitation of the cocrystal of the desired (-)-enantiomer with (S)-BINOL.

-

Isolation and Liberation: Filter the cocrystals and then treat with an acid (e.g., HCl) to liberate the pure (-)-Lamivudine.[6]

This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT).[8][9]

Protocol Outline (Colorimetric ELISA-based): [8][9]

-

Plate Coating: Use a microplate coated with streptavidin.

-

Immobilization of Template/Primer: Add a biotinylated template/primer hybrid (e.g., poly(A)•oligo(dT)) to the wells, which binds to the streptavidin.

-